3-(1-propyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid

Lipophilicity Membrane permeability ADME profiling

3-(1-Propyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid (CAS 793678-98-5) is a synthetic benzimidazole derivative with a molecular formula of C₁₃H₁₇N₃O₄S and a molecular weight of 311.36 g/mol. It features a 5-sulfamoyl (-SO₂NH₂) substituent and an N1-propyl group on the benzimidazole core, with a propanoic acid side chain at the 2-position.

Molecular Formula C13H17N3O4S
Molecular Weight 311.36
CAS No. 793678-98-5
Cat. No. B2715343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-propyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid
CAS793678-98-5
Molecular FormulaC13H17N3O4S
Molecular Weight311.36
Structural Identifiers
SMILESCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCC(=O)O
InChIInChI=1S/C13H17N3O4S/c1-2-7-16-11-4-3-9(21(14,19)20)8-10(11)15-12(16)5-6-13(17)18/h3-4,8H,2,5-7H2,1H3,(H,17,18)(H2,14,19,20)
InChIKeyODHYOZKMIDLFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

793678-98-5 Procurement Guide: 3-(1-Propyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic Acid Sourcing and Baseline Specifications


3-(1-Propyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid (CAS 793678-98-5) is a synthetic benzimidazole derivative with a molecular formula of C₁₃H₁₇N₃O₄S and a molecular weight of 311.36 g/mol [1]. It features a 5-sulfamoyl (-SO₂NH₂) substituent and an N1-propyl group on the benzimidazole core, with a propanoic acid side chain at the 2-position . The compound is commercially available as a research-grade building block (typical purity: 95%) from multiple vendors, with a reported melting point of 259–261°C, a measured logP of 0.966, and a predicted pKa of 3.91 [1]. It requires sealed, dry storage at 2–8°C .

Why Generic Substitution Fails: Structural Determinants of 793678-98-5 Differentiation from In-Class Benzimidazole Analogs


Benzimidazole-2-propanoic acid derivatives are not functionally interchangeable. The specific combination of N1-alkyl chain length, 5-sulfamoyl substitution type (primary vs. tertiary), and the free carboxylic acid terminus governs lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. The procodazole parent scaffold (CAS 23249-97-0) lacks both the N1-alkyl and 5-sulfamoyl groups, resulting in fundamentally different target engagement . Within the 5-sulfamoyl series, even a single methylene change at N1 (ethyl → propyl) alters logP by approximately 0.5 log units and raises the melting point by ~30°C, directly impacting formulation behavior and membrane partitioning [1]. Substituting the primary sulfamoyl (-SO₂NH₂) for a tertiary dimethylsulfamoyl (-SO₂N(CH₃)₂) eliminates two hydrogen-bond donor sites, which can abrogate key interactions with biological targets . These quantitative physicochemical differences preclude simple analog substitution without re-optimization of experimental conditions.

793678-98-5 Quantitative Differentiation Evidence: Head-to-Head Physicochemical and Structural Comparator Analysis


Lipophilicity Advantage: +0.54 logP Units Higher than N1-Ethyl Analog 847782-00-7

3-(1-Propyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid (793678-98-5) exhibits a measured logP of 0.966, compared to an ACD/predicted logP of 0.43 for the direct N1-ethyl analog (CAS 847782-00-7) [1]. This difference of approximately +0.54 log units corresponds to a roughly 3.5-fold higher octanol-water partition coefficient. The increased lipophilicity arises from the additional methylene group in the N1-propyl substituent relative to the N1-ethyl group .

Lipophilicity Membrane permeability ADME profiling

Melting Point Elevation: +30°C Higher than N1-Ethyl Analog Indicating Stronger Crystal Lattice

The target compound has an experimentally reported melting point of 259–261°C [1]. In contrast, the N1-ethyl analog (CAS 847782-00-7) has a predicted melting point of approximately 229.45°C (MPBPWIN v1.42 estimation) . This ~30°C elevation indicates stronger intermolecular forces in the crystalline state, likely due to enhanced van der Waals contacts from the extended propyl chain. Higher melting points generally correlate with lower aqueous solubility but improved solid-state stability under ambient storage conditions .

Solid-state properties Crystallinity Formulation stability

Hydrogen-Bond Donor Capacity: Primary Sulfamoyl Retains 2 HBD vs. 0 for Tertiary Dimethylsulfamoyl Analog 730951-13-0

The target compound carries a primary sulfamoyl group (-SO₂NH₂) at the 5-position of the benzimidazole ring, contributing 2 hydrogen-bond donor (HBD) sites from the sulfonamide -NH₂ . In contrast, the dimethylsulfamoyl analog (CAS 730951-13-0) features a tertiary sulfonamide (-SO₂N(CH₃)₂) with zero HBD capacity from this moiety . The total HBD count for the target is 3 (2 from sulfamoyl NH₂ + 1 from COOH), versus only 1 (COOH only) for the dimethylsulfamoyl analog . This difference is critical because primary sulfonamides are established zinc-binding groups in metalloenzyme inhibition (e.g., carbonic anhydrases), a pharmacophoric feature absent in tertiary sulfonamides .

Hydrogen bonding Target engagement Sulfonamide pharmacophore

Conformational Flexibility: 6 Rotatable Bonds vs. 5 in N1-Ethyl Analog Enabling Distinct Binding Modes

The target compound possesses 6 freely rotatable bonds (3 from the N1-propyl chain, 2 from the propanoic acid linker, and 1 from the C-N bond of sulfamoyl), compared to 5 rotatable bonds in the N1-ethyl analog (CAS 847782-00-7) . The additional rotatable bond in the propyl group allows for distinct low-energy conformers that may access receptor pockets inaccessible to the shorter ethyl chain . The 2008 study by Kaur et al. on 5-alkylsulfamoyl benzimidazole Ang II antagonists demonstrated that biological activity is directly related to the size and shape of the N-alkyl substituent, with bulkier groups showing enhanced in vitro and in vivo activity [1].

Conformational analysis Molecular flexibility SAR studies

Distinct Vendor Availability: 793678-98-5 Offered as Single-Lot Building Block vs. Procodazole as Bioactive Standard

793678-98-5 is cataloged and supplied as a heterocyclic building block (Enamine EN300-11330, Santa Cruz sc-346024, purity 95%) intended for further synthetic derivatization . Its pricing structure (e.g., $197/250 mg from Santa Cruz Biotechnology) positions it as a research intermediate . In contrast, procodazole (CAS 23249-97-0), the parent benzimidazole-2-propanoic acid, is sold as a characterized bioactive compound with established carbonic anhydrase IX inhibitory activity (Ki: 8.35 μM) and documented immunoprotective pharmacology . The target compound is therefore the appropriate choice for medicinal chemistry programs requiring a functionalized benzimidazole scaffold with both a primary sulfamoyl and an N1-alkyl handle for further elaboration, rather than for direct pharmacological studies.

Chemical sourcing Building blocks Research reagents

Predicted pKa Parity with N1-Ethyl Analog Confirms Carboxylic Acid Function is Conserved

The predicted pKa of the carboxylic acid group in 793678-98-5 is 3.91±0.10, which is essentially identical to the predicted pKa of 3.92±0.10 for the N1-ethyl analog (CAS 847782-00-7) . This near-identical ionization behavior indicates that the N1-alkyl chain length does not electronically perturb the carboxylic acid moiety at the 2-position, and that differences in biological or physicochemical behavior between these two analogs can be attributed primarily to lipophilicity and steric effects rather than to changes in ionization state at physiological pH .

Ionization state pH-dependent solubility pKa prediction

Recommended Application Scenarios for 3-(1-Propyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic Acid (793678-98-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Expansion of N1-Alkyl Benzimidazole-5-sulfonamide Series

793678-98-5 serves as the N1-propyl member in a homologous series of 5-sulfamoyl benzimidazole-2-propanoic acids. With its measured logP of 0.966 and 6 rotatable bonds, it fills the lipophilicity and flexibility gap between the N1-ethyl analog (logP 0.43, 5 rotatable bonds) and any larger N1-alkyl derivatives [1]. The 2008 study by Kaur et al. demonstrated that N-alkyl sulfamoyl benzimidazole activity against angiotensin II AT1 receptors is sensitive to alkyl group size and shape, making systematic exploration of N1-substituents essential for SAR optimization [2]. This compound is the logical next step after the ethyl analog for probing hydrophobic pocket tolerance.

Metalloenzyme Inhibitor Screening with Primary Sulfonamide Zinc-Binding Group

The primary sulfamoyl (-SO₂NH₂) at position 5 provides the deprotonatable -SO₂NH⁻ moiety required for coordination to the catalytic zinc ion in carbonic anhydrases and related metalloenzymes [1]. The parent scaffold, procodazole (benzimidazole-2-propanoic acid without sulfamoyl), has demonstrated carbonic anhydrase IX inhibition (Ki: 8.35 μM) . The addition of the 5-sulfamoyl group in 793678-98-5 is expected to enhance zinc-binding affinity based on the well-established sulfonamide-carbonic anhydrase pharmacophore model [2]. This compound is appropriate for screening against carbonic anhydrase isoforms, matrix metalloproteinases (MMPs), or other zinc-dependent enzymes where primary sulfonamides are privileged fragments.

Synthetic Building Block for Benzimidazole-Focused Compound Libraries

As cataloged by Enamine (EN300-11330) and Santa Cruz Biotechnology (sc-346024) as a building block with 95% purity, 793678-98-5 is positioned for further chemical derivatization [1]. The free carboxylic acid at the 2-propanoic acid terminus allows for amide coupling, esterification, or reduction to the alcohol. The primary sulfamoyl group can be selectively alkylated or acylated. The N1-propyl group provides a fixed hydrophobic anchor. These three orthogonal functional handles (COOH, SO₂NH₂, N1-propyl) make this compound a versatile starting material for generating diverse benzimidazole-based screening libraries [2].

Physicochemical Benchmarking of Benzimidazole Series for Pre-formulation Studies

With an experimentally measured melting point of 259–261°C and logP of 0.966, 793678-98-5 occupies a defined position in the property space of 5-sulfamoyl benzimidazole-2-propanoic acids [1]. This compound can serve as a reference point for pre-formulation solubility screening, solid-state stability assessment, and LogD/pH profiling studies. Its higher melting point (+30°C vs. the ethyl analog) and greater lipophilicity (+0.54 logP) make it a more challenging solubility case, useful for stress-testing formulation approaches intended for the broader series [2].

Quote Request

Request a Quote for 3-(1-propyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.